molecular formula C15H26N4O3 B1378798 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine CAS No. 1461715-29-6

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine

Cat. No.: B1378798
CAS No.: 1461715-29-6
M. Wt: 310.39 g/mol
InChI Key: LUSUDVPCQFSPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine is a complex organic compound characterized by the presence of a morpholine ring and an oxadiazole ring

Biochemical Analysis

Biochemical Properties

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s oxadiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, influencing their activity. Additionally, this compound has been shown to interact with transport proteins, affecting the transport of other molecules across cell membranes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For instance, in cancer cell lines, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, the compound can interact with DNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes . These interactions are crucial for understanding the compound’s role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be actively transported into the nucleus, where it can exert its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and nucleus. Post-translational modifications, such as phosphorylation, can further influence its localization and activity. These factors are essential for understanding how the compound exerts its biochemical effects at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine typically involves multiple steps, starting with the preparation of the oxadiazole ring, followed by the introduction of the morpholine moiety. Common reagents used in these reactions include tert-butylamine, morpholine, and various coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or oxadiazole rings are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds.

Scientific Research Applications

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
  • 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(piperidin-4-yl)methyl]morpholine

Uniqueness

4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine is unique due to the combination of the oxadiazole and morpholine rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)-morpholin-4-ylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c1-15(2,3)14-16-12(22-17-14)13(18-4-8-20-9-5-18)19-6-10-21-11-7-19/h13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSUDVPCQFSPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C(N2CCOCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
Reactant of Route 2
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
Reactant of Route 5
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
Reactant of Route 6
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.